

# Assessing human health damage of DEHP alternatives using exposure models

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# **Assessing Human Health Damage of DEHP Alternatives: A Comparative Guide**

For Researchers, Scientists, and Drug Development Professionals

The widespread use of di(2-ethylhexyl) phthalate (DEHP) as a plasticizer has been curtailed due to concerns over its potential endocrine-disrupting and reproductive toxicity.[1][2][3] This has led to the introduction of several alternative plasticizers.[4][5] This guide provides a comparative assessment of the human health damage associated with prominent DEHP alternatives, utilizing data from exposure models and toxicological studies to inform risk assessment.

### Introduction to DEHP Alternatives

A variety of chemical compounds are now used as substitutes for DEHP, each with a unique toxicological profile.[4][5] The most common alternatives include:

- Diisononyl phthalate (DINP): A high-molecular-weight phthalate.
- Diisodecyl phthalate (DIDP): Another high-molecular-weight phthalate.[4]
- Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer developed for sensitive applications like medical devices and toys.[4][6]



- Di(2-ethylhexyl) terephthalate (DEHT or DOTP): A structural isomer of DEHP.[4]
- Tris(2-ethylhexyl) trimellitate (TOTM): Used in applications requiring high resistance to migration, such as PVC cables.[7]

## **Comparative Exposure Assessment**

Human exposure to these plasticizers occurs through various pathways, including ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact.[8][9] Exposure models, such as the Consumer Exposure Models (CEM) from the US EPA and DustEx from the Dutch RIVM, are used to predict indoor concentrations and subsequent human exposure.[10] [11]

A comparative analysis using these models has shown that alternative plasticizers generally result in lower exposure concentrations in air and dust compared to DEHP.[10][11] For instance, one study predicted that air and dust concentrations of alternatives ranged from 4.5% to 86.8% and 4.4% to 75.5% of DEHP levels, respectively.[10] DEHT, in particular, has been noted for its significant risk reduction effect.[10][11] Human biomonitoring data corroborates exposure to these alternatives, with increasing trends in body burdens observed for DEHT and DINCH.[12]

Table 1: Predicted Relative Exposure Concentrations of DEHP Alternatives Compared to DEHP

Plasticizer	Relative Air Concentration (%)	Relative Dust Concentration (%)
DINCH	86.8	61.8 - 75.5
DEHT	25.3	4.4 - 28.0
DIDP	Not specified	4.4

Source: Data compiled from studies utilizing CEM and DustEx exposure models.[10]

## **Comparative Toxicological Data**

The toxicological profiles of DEHP alternatives are varied. While many were developed to have lower toxicity than DEHP, concerns about their potential health effects, particularly endocrine



disruption, remain.[5][13]

Table 2: Comparative Toxicological Endpoints and Reference Doses

Plasticizer	Key Toxicological Endpoints	NOAEL (mg/kg bw/day)	Oral Reference Dose (RfD) / Tolerable Daily Intake (TDI) (mg/kg bw/day)
DEHP	Reproductive toxicity, liver toxicity, endocrine disruption[1][2]	3.7 (male reproductive effects)	0.02 (EPA)
DINP	Liver toxicity, kidney effects	15 (liver effects)	0.15
DIDP	Liver toxicity	100 (liver effects)	0.15
DINCH	Low toxicity profile, some evidence of metabolic disruption[13][14]	79[15]	1.0
DEHT	Low toxicity profile, potential for steroidogenesis disruption[16]	Not established	0.3
ТОТМ	Low cytotoxicity[17]	Not established	Not established

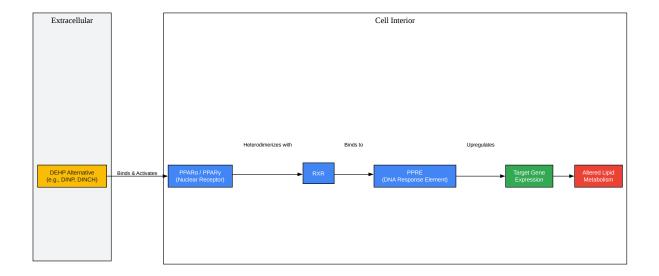
Note: NOAEL (No-Observed-Adverse-Effect Level) values can vary based on the specific study and endpoint. RfD/TDI values are from various regulatory agencies and may be subject to change.

## **Signaling Pathway Disruption**

Several DEHP alternatives have been shown to interact with nuclear receptors and disrupt signaling pathways, although often to a lesser extent than DEHP. For example, both DINP and



DINCH have been found to upregulate genes involved in lipid metabolism, such as Ppary and Pparα, in in vitro studies, suggesting a potential to induce adipogenesis.[14] Some in vitro assays have also indicated that DEHT, DINCH, and TOTM can disrupt steroidogenesis by increasing estradiol synthesis.[7]



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Caption: PPAR activation pathway by some DEHP alternatives.

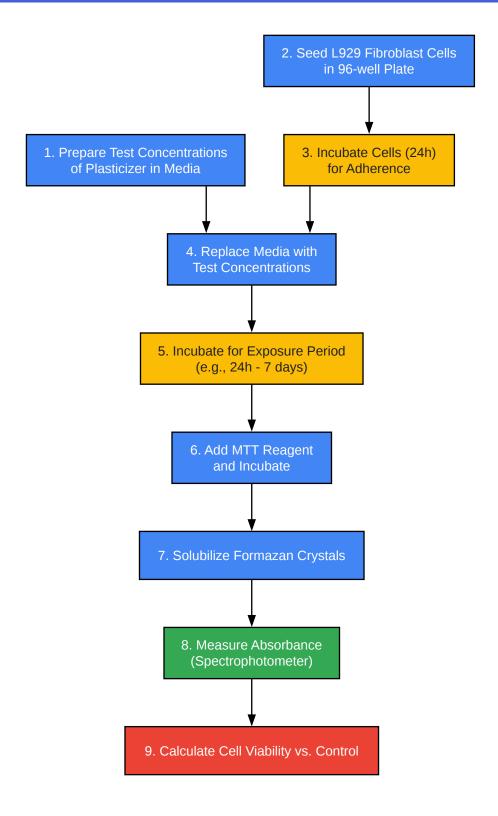
## **Experimental Protocols**

1. In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

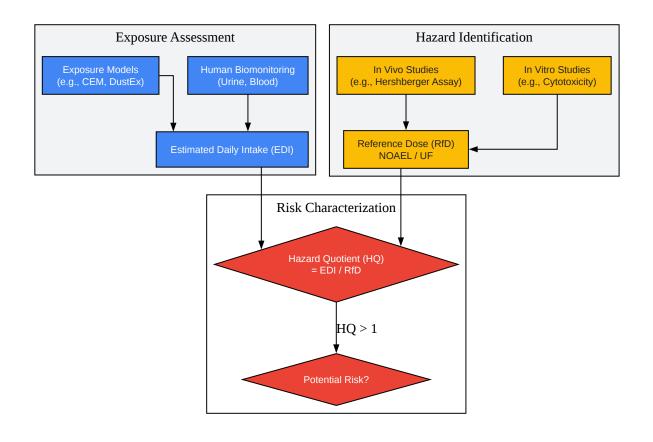
This protocol is used to assess the biocompatibility of medical device materials by evaluating the cytotoxic effects of leachable substances.[17][18]

- Cell Line: L929 murine fibroblast cells are commonly used.[17][18]
- Test Article Preparation: The plasticizer or its metabolites are dissolved in a suitable solvent and diluted in cell culture medium to achieve the desired test concentrations (e.g., 0.01, 0.05, 0.1 mg/mL).[17][18]
- Exposure: L929 cells are seeded in microplates and, after attachment, are exposed to the test article extracts for a defined period (e.g., 24 hours to 7 days).[17]
- Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell number.
- Data Analysis: The viability of the treated cells is compared to that of negative (culture medium) and positive (e.g., organotin-stabilised PVC) controls. A reduction in viability below a certain threshold (e.g., 70%) is considered a cytotoxic effect.









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### Validation & Comparative





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